H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2
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Overview
Description
The compound H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2 is a synthetic peptide composed of several DL-amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt) or oxyma.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For industrial-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and resins, ensuring consistent and high-yield production of the peptide.
Chemical Reactions Analysis
Types of Reactions
H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2: can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or performic acid.
Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine or other oxidized derivatives.
Scientific Research Applications
H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2 depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to bind to molecular targets, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- H-DL-xiIle-DL-Pro-DL-Trp-DL-Leu-NH2
- cyclo[DL-Leu-DL-Pro-DL-xiIle-DL-Phe-Unk-DL-Pro-DL-Val-DL-Pro]
Uniqueness
H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2: is unique due to its specific sequence of DL-amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific research applications where other peptides may not be as effective.
Properties
IUPAC Name |
1-[1-[2-[(2-amino-4-methylpentanoyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-N-[1-[[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H70N10O7/c1-5-30(4)41(56-43(60)34(50)25-29(2)3)48(65)58-24-14-21-40(58)47(64)57-23-13-20-39(57)46(63)55-37(26-31-15-7-6-8-16-31)44(61)54-38(27-32-28-52-35-18-10-9-17-33(32)35)45(62)53-36(42(51)59)19-11-12-22-49/h6-10,15-18,28-30,34,36-41,52H,5,11-14,19-27,49-50H2,1-4H3,(H2,51,59)(H,53,62)(H,54,61)(H,55,63)(H,56,60) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVORLIHJCUSAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H70N10O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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